molecular formula C25H28N4O6 B10934428 (2E,2'E)-N,N'-heptane-1,7-diylbis[3-(3-nitrophenyl)prop-2-enamide]

(2E,2'E)-N,N'-heptane-1,7-diylbis[3-(3-nitrophenyl)prop-2-enamide]

Cat. No.: B10934428
M. Wt: 480.5 g/mol
InChI Key: ZHCCOBYZGGBBIT-QUMQEAAQSA-N
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Description

(E)-3-(3-Nitrophenyl)-N~1~-(7-{[(E)-3-(3-Nitrophenyl)-2-Propenoyl]Amino}Heptyl)-2-Propenamide is a complex organic compound characterized by its unique structure, which includes nitrophenyl groups and propenamide linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-Nitrophenyl)-N~1~-(7-{[(E)-3-(3-Nitrophenyl)-2-Propenoyl]Amino}Heptyl)-2-Propenamide typically involves multi-step organic reactions. The process begins with the preparation of the nitrophenyl intermediates, followed by the formation of the propenamide linkages through condensation reactions. Common reagents used in these reactions include acyl chlorides, amines, and catalysts such as palladium or copper complexes. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Solvent extraction, crystallization, and chromatography are commonly employed for purification.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-Nitrophenyl)-N~1~-(7-{[(E)-3-(3-Nitrophenyl)-2-Propenoyl]Amino}Heptyl)-2-Propenamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.

    Reduction: Reduction of the nitro groups can yield amino derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted nitrophenyl and amino derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

(E)-3-(3-Nitrophenyl)-N~1~-(7-{[(E)-3-(3-Nitrophenyl)-2-Propenoyl]Amino}Heptyl)-2-Propenamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (E)-3-(3-Nitrophenyl)-N~1~-(7-{[(E)-3-(3-Nitrophenyl)-2-Propenoyl]Amino}Heptyl)-2-Propenamide involves its interaction with specific molecular targets. The nitrophenyl groups can participate in electron transfer reactions, while the propenamide linkages may interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-Nitrophenylacrylamide: Shares the nitrophenyl and propenamide moieties but lacks the extended heptyl chain.

    N-(3-Nitrophenyl)-2-Propenamide: Similar structure but with different substitution patterns on the aromatic ring.

Uniqueness

(E)-3-(3-Nitrophenyl)-N~1~-(7-{[(E)-3-(3-Nitrophenyl)-2-Propenoyl]Amino}Heptyl)-2-Propenamide is unique due to its extended heptyl chain, which may enhance its interaction with biological targets and improve its solubility and stability in various solvents.

Properties

Molecular Formula

C25H28N4O6

Molecular Weight

480.5 g/mol

IUPAC Name

(E)-3-(3-nitrophenyl)-N-[7-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]heptyl]prop-2-enamide

InChI

InChI=1S/C25H28N4O6/c30-24(14-12-20-8-6-10-22(18-20)28(32)33)26-16-4-2-1-3-5-17-27-25(31)15-13-21-9-7-11-23(19-21)29(34)35/h6-15,18-19H,1-5,16-17H2,(H,26,30)(H,27,31)/b14-12+,15-13+

InChI Key

ZHCCOBYZGGBBIT-QUMQEAAQSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NCCCCCCCNC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NCCCCCCCNC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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